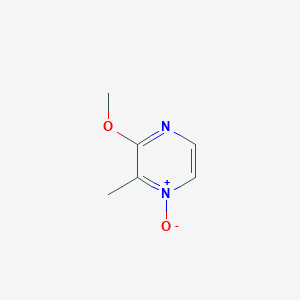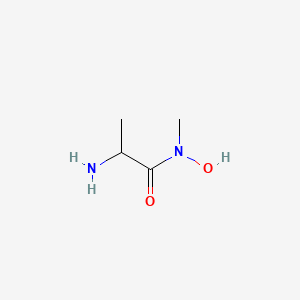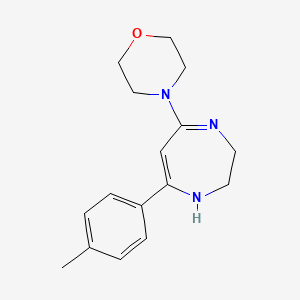![molecular formula C19H20N2O2 B14188623 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one CAS No. 929022-79-7](/img/structure/B14188623.png)
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpropylamino group, and an isoindolone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-2-phenylpropylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired isoindolone compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production. Common industrial methods may include the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various substituted isoindolones, amine derivatives, and oxidized products such as aldehydes and carboxylic acids .
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylamine: Similar in structure but lacks the isoindolone core.
2-Methyl-2-phenylpropylamine: Shares the phenylpropylamino group but lacks the methoxy and isoindolone components.
Isoindolone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
929022-79-7 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-methoxy-3-(2-methyl-2-phenylpropyl)iminoisoindol-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,13-8-5-4-6-9-13)12-20-17-16-14(18(22)21-17)10-7-11-15(16)23-3/h4-11H,12H2,1-3H3,(H,20,21,22) |
Clave InChI |
WVNWIKASGFTXTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN=C1C2=C(C=CC=C2OC)C(=O)N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14188542.png)

![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)


![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)


